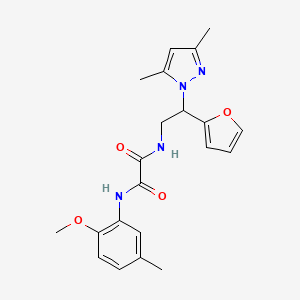

Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene-based compounds can be synthesized through various methods. For instance, esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization can afford a thiophene derivative . The intermediate can then be converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of thiophene-based compounds can vary greatly depending on the substituents. The core thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has been focused on synthesizing various heterocyclic compounds that could serve as potential antimicrobial agents. For instance, a study detailed the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against a variety of bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Similarly, other research efforts have aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, showing promising antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Antibacterial Evaluation

Novel heterocyclic compounds synthesized from such precursors have been evaluated for their antibacterial effectiveness. Research demonstrates the potential of these synthesized compounds to act as antibacterial agents, with certain derivatives showing high activities against specific bacterial strains. This line of research highlights the compound's role as a precursor in developing new antimicrobial therapies (George, Sabitha, Kumar, & Ravi, 2010).

Antioxidant Activity Evaluation

The compound has also been a focus in studies investigating the synthesis of derivatives with potential antioxidant activities. For example, derivatives have been synthesized and screened for their antioxidant properties, indicating the chemical's versatility in creating compounds that could mitigate oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).

Mecanismo De Acción

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties . They have been reported to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene-based compounds can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that multiple biochemical pathways could be affected . For instance, anti-inflammatory properties suggest an interaction with the inflammatory response pathway, while anti-microbial properties indicate an effect on microbial growth and proliferation pathways .

Pharmacokinetics

Thiophene-based compounds are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that the compound could have various effects at the molecular and cellular level . For instance, anti-inflammatory properties suggest a reduction in inflammation at the cellular level, while anti-microbial properties indicate an inhibition of microbial growth .

Direcciones Futuras

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods, novel structural prototypes, and more effective pharmacological activities .

Propiedades

IUPAC Name |

ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O6S2/c1-3-26-18(23)17-13(27-29(24,25)16-9-8-14(19)28-16)10-15(22)21(20-17)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLPEAKRUFHQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2853745.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)

![1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2853753.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2853754.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853765.png)